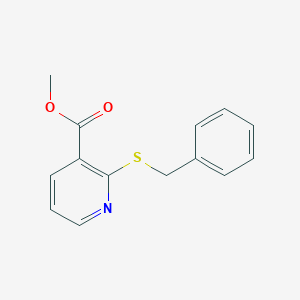
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the 2-position of the pyridine ring is replaced by a benzylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is extracted using an organic solvent like chloroform. The crude product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to improve yield and purity. The use of solid catalysts such as MoO3/SiO2 has been reported to enhance the esterification process, providing higher yields and better efficiency . The reaction conditions are typically mild, and the process is designed to be safe and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinate can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the formulation of pain relief sprays and creams due to its vasodilatory properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR involves its ability to act as a vasodilator. It promotes the release of prostaglandin D2, which leads to the dilation of peripheral blood capillaries. This enhances local blood flow at the site of application, providing relief from muscle and joint pain . The compound’s molecular targets include the prostaglandin receptors and the pathways involved in vasodilation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a vasodilator in topical formulations.
2-methylheptyl isonicotinate: An antifungal and antibacterial compound.
2-methylpentyl nicotinate: Another nicotinate derivative with similar vasodilatory properties.
Uniqueness
Methyl 2-(Benzylthio)-3-pyridinecarboxylate, AldrichCPR is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets more effectively.
Propiedades
IUPAC Name |
methyl 2-benzylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-8-5-9-15-13(12)18-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOBYLTIKHPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide](/img/structure/B215005.png)
![ETHYL 4-METHYL-2-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B215006.png)
![4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215007.png)

![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)
![(2-Hydroxyphenyl)(pyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B215013.png)
![4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215014.png)





![3-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B215030.png)
![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)
